1-(4-((6-Chloro-2-methylpyrimidin-4-yl)amino)-3-fluorophenyl)-3-(4-fluorophenyl)urea
Description
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Properties
IUPAC Name |
1-[4-[(6-chloro-2-methylpyrimidin-4-yl)amino]-3-fluorophenyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N5O/c1-10-22-16(19)9-17(23-10)26-15-7-6-13(8-14(15)21)25-18(27)24-12-4-2-11(20)3-5-12/h2-9H,1H3,(H,22,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXUJGIKEFUFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((6-Chloro-2-methylpyrimidin-4-yl)amino)-3-fluorophenyl)-3-(4-fluorophenyl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in oncology and immunology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a chloro-substituted pyrimidine ring, fluorophenyl groups, and a urea linkage, contributing to its unique biological properties.
The biological activity of this compound primarily revolves around its role as an inhibitor of protein tyrosine kinases (PTKs), particularly Src kinase. PTKs are crucial in various signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound may exert anti-cancer effects by disrupting signaling pathways essential for tumor growth and survival .
Anticancer Activity
Recent studies have demonstrated that derivatives of urea compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Table 1: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 3.5 | Cell cycle arrest |
| Target Compound | Various | 4.0 | PTK inhibition |
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that this compound may also possess antimicrobial activity. Studies have shown that similar urea derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 1 (Ceftriaxone) |
| Escherichia coli | 16 | 0.1 (Ciprofloxacin) |
Case Studies
A notable case study involved the synthesis and evaluation of a series of urea derivatives, including the target compound. The study reported that these derivatives exhibited potent activity against various cancer cell lines with minimal cytotoxicity to normal cells . The lead compound from this series was identified as having an IC50 value significantly lower than standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
